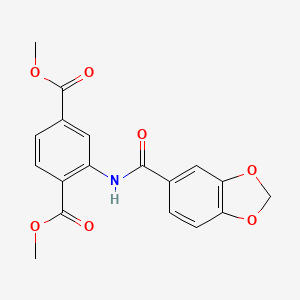

1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE

Description

1,4-Dimethyl 2-(2H-1,3-benzodioxole-5-amido)benzene-1,4-dicarboxylate is a structurally complex aromatic ester featuring a central benzene ring substituted with two methyl carboxylate groups at the 1,4-positions and a 2H-1,3-benzodioxole-5-amido moiety at the 2-position. The compound combines ester and amide functionalities, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and variable solubility.

Properties

IUPAC Name |

dimethyl 2-(1,3-benzodioxole-5-carbonylamino)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO7/c1-23-17(21)11-3-5-12(18(22)24-2)13(7-11)19-16(20)10-4-6-14-15(8-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQDXOQMQTWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring The process may involve the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, especially for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole ring system can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Differences :

- Core : Both compounds share a benzene-1,4-dicarboxylate backbone.

- Substituents : The target compound has methyl esters and a benzodioxole amide group, while the bis(2-ethylhexyl) analog features bulkier 2-ethylhexyl ester groups.

Dimethyl 1,4-Cyclohexanedicarboxylate

Structural Differences :

- Core : The cyclohexane ring in this compound replaces the benzene ring, introducing conformational flexibility.

- Substituents : Lacks the benzodioxole amide group, featuring only methyl esters.

[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,2-Oxazol-3-yl]Methyl 1,3-Benzothiazole-2-Carboxylate

Structural Differences :

- Core : Contains a benzodioxin moiety linked to an oxazole ring, differing from the benzodioxole amide in the target compound.

- Functionality : Features a benzothiazole carboxylate instead of benzene dicarboxylate esters.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Coordination Chemistry: The target compound’s amide group could act as a hydrogen-bond donor or metal-binding site, similar to carboxylate-based MOFs (e.g., MOF-5), enabling applications in gas storage or catalysis .

- Biological Relevance : Benzodioxole derivatives are associated with antimicrobial and anti-inflammatory activities, suggesting the target compound’s amide group may be leveraged in drug design .

- Thermal Stability : The aromatic benzene core likely confers higher thermal stability compared to cyclohexane analogs, aligning with trends observed in polymer and MOF research .

Biological Activity

1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that benzodioxole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE have shown effectiveness against various bacterial strains. A study highlighted that certain benzodioxole derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria .

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. A related study on 1,3-benzodioxole acids revealed larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound showcased an LC50 value of approximately 28.9 μM after 24 hours of exposure . This suggests that modifications to the benzodioxole framework can enhance insecticidal efficacy.

Cytotoxicity and Safety Profile

In terms of cytotoxicity, research indicates that certain derivatives of benzodioxole exhibit low toxicity towards human cells. For instance, a related compound did not show cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This safety profile is crucial for the development of therapeutic agents.

The biological activity of 1,4-DIMETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)BENZENE-1,4-DICARBOXYLATE is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.

- Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate penetration into microbial cells, disrupting membrane integrity.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.